Boc-cis-1-amino-4-phenyl-cyclohexane carboxylic acid
Overview
Description
Boc-cis-1-amino-4-phenyl-cyclohexane carboxylic acid is a compound extensively used in scientific research due to its diverse applications. It plays a crucial role in drug synthesis, peptide chemistry, and pharmaceutical development. The compound has a CAS Number of 1212411-75-0 .
Molecular Structure Analysis
The molecular weight of this compound is 319.4 . The IUPAC name is 1-[(tert-butoxycarbonyl)amino]-4-phenylcyclohexanecarboxylic acid . The InChI code is 1S/C18H25NO4/c1-17(2,3)23-16(22)19-18(15(20)21)11-9-14(10-12-18)13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,19,22)(H,20,21)/t14-,18+ .Physical and Chemical Properties Analysis
This compound is a white powder . It should be stored at 0-8°C .Scientific Research Applications
1. Building Block for Helical β-Peptides
Boc-cis-1-amino-4-phenyl-cyclohexane carboxylic acid is an important building block for helical β-peptides. This amino acid can be obtained from trans-cyclohexane-1,2-dicarboxylic acid in a one-pot procedure, leading directly from the trans-cyclohexane-1,2-dicarboxylic acid to the N-BOC-protected amino acid (Berkessel, Glaubitz, & Lex, 2002).
2. Conformational Analysis in Peptides
It is used to analyze conformations in peptides. The crystal structures of its derivatives, including dipeptides, have been determined, showing that the cyclohexane rings in all structures adopt an almost perfect chair conformation (Valle et al., 1988).
3. Phase-Selective Synthetic Peptide Gelator
This compound is used in the synthesis of phase-selective peptide gelators that can entrap various organic solvents and oils, forming self-supporting gels. It plays a crucial role in the entrapment and recovery in oil spill scenarios (Konda et al., 2014).
4. Substrate Specificity Studies
It is involved in the synthesis of diastereoisomeric peptides incorporating cycloglutamic acids for studying the substrate specificity of vitamin K-dependent carboxylation (Acher & Azerad, 2009).
5. Ring Opening Reactions in Synthetic Chemistry
This compound derivatives are used in regioselective ring-opening reactions, serving as precursors for syn- or anti-1,2-amino alcohols (Bach & Schröder, 1997).
6. Inhibitory Activity in Vitamin K-dependent Carboxylation
Its derivatives have shown weak competitive inhibitory activity in the vitamin K-dependent carboxylation process. The cyclic trans isomers were found to be more active than the cis ones (Larue et al., 1997).
Safety and Hazards
Mechanism of Action
Mode of Action
Without specific knowledge of the compound’s primary targets, it is challenging to provide a detailed explanation of its mode of action. Like many carboxylic acids, it may interact with various enzymes and receptors in the body, influencing their activity and triggering downstream effects .
Pharmacokinetics
Properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylcyclohexane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO4/c1-17(2,3)23-16(22)19-18(15(20)21)11-9-14(10-12-18)13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,19,22)(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCJLMTMOGBGTAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCC(CC1)C2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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